3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
CAS No.: 1429903-85-4
Cat. No.: VC5410171
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039
* For research use only. Not for human or veterinary use.
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - 1429903-85-4](/images/structure/VC5410171.png)
Specification
CAS No. | 1429903-85-4 |
---|---|
Molecular Formula | C6H7BrN2O |
Molecular Weight | 203.039 |
IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
Standard InChI | InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2 |
Standard InChI Key | LWKRQSQTGUGFAU-UHFFFAOYSA-N |
SMILES | C1CN2C(=C(C=N2)Br)OC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrazolo[5,1-b][1, oxazine core, where a pyrazole ring is annulated with a 1,3-oxazine ring. Bromine substitution at the 3-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine | |
Molecular Formula | C₆H₇BrN₂O | |
Molecular Weight | 203.04 g/mol | |
SMILES | BrC1=C2OCCCN2N=C1 | |
InChIKey | LWKRQSQTGUGFAU-UHFFFAOYSA-N |
The bicyclic system adopts a puckered conformation, with the oxazine ring existing in a half-chair configuration. Density functional theory (DFT) calculations suggest that bromine’s electronegativity enhances the compound’s susceptibility to nucleophilic aromatic substitution .
Physical Characteristics
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine is a yellow crystalline solid with limited solubility in polar solvents like water. Its melting and boiling points remain uncharacterized, though thermogravimetric analysis (TGA) indicates stability up to 150°C .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A common approach involves bromination of pyrazolo-oxazine precursors using N-bromosuccinimide (NBS) :
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Precursor Preparation: Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylate is treated with lithium hydroxide to yield the carboxylic acid derivative .
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Bromination: The acid undergoes electrophilic aromatic substitution with NBS in tetrahydrofuran (THF), achieving 85–90% yields.
Alternative methods include palladium-catalyzed cross-coupling reactions to introduce functional groups at the 3-position .
Derivative Synthesis
Derivatives are synthesized by modifying the oxazine ring or introducing substituents on the pyrazole moiety. Notable examples include:
Biological Activity and Pharmacological Applications
PDE4 Inhibition
Carboxamide derivatives of this compound exhibit potent PDE4B inhibition, with IC₅₀ values comparable to roflumilast (a clinical PDE4 inhibitor) . For example:
Compound | PDE4B IC₅₀ (nM) | Anti-inflammatory Activity (vs. Indomethacin) |
---|---|---|
5e | 12 | 1.01× potency |
5f | 11 | 1.10× potency |
5g | 10 | 1.05× potency |
These derivatives reduce TNF-α and IL-6 production in murine macrophages, suggesting utility in treating chronic obstructive pulmonary disease (COPD) and psoriasis .
Antimicrobial Properties
Selected derivatives demonstrate broad-spectrum antimicrobial activity:
Compound | Inhibition Zone (mm, Pseudomonas aeruginosa) |
---|---|
5d | 29 |
5e | 32 |
5i | 30 |
Mechanistic studies indicate disruption of bacterial cell membrane integrity via hydrophobic interactions .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Future Directions
Structural Optimization
Introducing fluorinated or chiral groups (e.g., 6-fluoro derivatives) may enhance metabolic stability and target selectivity . Computational modeling predicts that 6-fluoro substitution reduces off-target binding to adenosine receptors .
Clinical Translation
Preclinical studies in rodent models of inflammation are underway, with preliminary data showing reduced edema at 10 mg/kg doses . Scale-up synthesis using continuous-flow reactors could address current yield limitations.
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